Home > Products > Screening Compounds P21500 > HIV Envelope protein gp41 (519-541)
HIV Envelope protein gp41 (519-541) - 128631-86-7

HIV Envelope protein gp41 (519-541)

Catalog Number: EVT-418709
CAS Number: 128631-86-7
Molecular Formula: C95H155N27O26S
Molecular Weight: 2123.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HIV Envelope protein gp41 is derived from the larger precursor protein gp160, which is synthesized in infected cells. This precursor undergoes proteolytic cleavage by cellular proteases to yield two subunits: gp120 and gp41. The classification of gp41 falls under viral proteins, specifically as a transmembrane glycoprotein that is integral to the HIV envelope structure.

Synthesis Analysis

The synthesis of HIV Envelope protein gp41 begins with the translation of the viral RNA into the polyprotein precursor gp160 in the rough endoplasmic reticulum. This precursor contains a signal peptide that directs it to the endoplasmic reticulum membrane, where it is co-translationally processed. Key steps in this process include:

  • Proteolytic Cleavage: The gp160 precursor is cleaved by cellular proteases to produce gp120 and gp41.
  • Glycosylation: During synthesis, N-linked glycosylation occurs at multiple sites on both subunits, which is crucial for proper folding and function.
  • Membrane Insertion: The transmembrane domain of gp41 contains a hydrophobic stop-transfer signal that anchors it in the membrane, allowing for proper orientation and subsequent incorporation into virions during assembly .
Molecular Structure Analysis

The molecular structure of gp41 consists of three main domains:

  1. Extracellular Domain: This region contains the fusion peptide, which is essential for initiating membrane fusion.
  2. Transmembrane Domain: This hydrophobic region anchors gp41 to the viral envelope.
  3. Cytoplasmic Tail: This portion interacts with other viral proteins and cellular factors during virion assembly.

The protein adopts various conformations throughout its life cycle, transitioning from a prefusion state to an extended state and finally forming a hairpin structure that brings the viral and cellular membranes close together for fusion .

Structural Data

  • Amino Acid Length: Approximately 345 amino acids.
  • Key Features: The presence of a highly conserved hydrophobic fusion peptide and multiple glycosylation sites that shield it from immune recognition.
Chemical Reactions Analysis

The primary chemical reactions involving gp41 are related to its role in mediating membrane fusion. Upon binding of the HIV envelope glycoprotein complex (gp120/gp41) to host cell receptors (CD4 and co-receptors), conformational changes occur in gp41:

  • Fusion Activation: The exposure of the fusion peptide allows it to insert into the host cell membrane.
  • Membrane Fusion: The structural rearrangements lead to a close apposition of both membranes, facilitating lipid bilayer merging .
Mechanism of Action

The mechanism by which gp41 facilitates viral entry involves several steps:

  1. Receptor Binding: The binding of gp120 to CD4 and co-receptors triggers conformational changes in gp41.
  2. Fusion Peptide Exposure: The fusion peptide becomes exposed and inserts into the host cell membrane.
  3. Conformational Changes: Gp41 undergoes significant structural rearrangements, forming a stable six-helix bundle that pulls the viral and cellular membranes together.
  4. Membrane Fusion: This action results in the merging of membranes, allowing for the release of viral contents into the host cell cytoplasm .
Physical and Chemical Properties Analysis

HIV Envelope protein gp41 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 40 kDa for the mature form.
  • Hydrophobicity: High hydrophobic character due to its transmembrane domain.
  • Glycosylation Sites: Contains multiple N-linked glycosylation sites that are critical for stability and immune evasion.

These properties contribute to its functionality as a mediator of membrane fusion during viral entry.

Applications

The study of HIV Envelope protein gp41 has significant scientific applications:

  • Vaccine Development: As a target for broadly neutralizing antibodies, understanding its structure can aid in designing effective vaccines against HIV .
  • Therapeutic Targets: Inhibitors targeting gp41 have been developed as antiviral agents to block HIV entry into host cells.
  • Research Tools: Peptides derived from gp41 are used in research to study viral entry mechanisms and immune responses.
Structural Characterization of gp41 (519-541)

Primary Sequence and Biochemical Properties

The gp41 fragment spanning residues 519–541 represents a critical functional domain within the HIV-1 envelope glycoprotein. Its primary sequence is AVGIGALFLGFLGAAGSTMGAASITLTVQARQ (HIV-1 LAV1a strain), featuring a high proportion of hydrophobic residues (∼70%), including alanine (17.4%), glycine (17.4%), leucine (13.0%), and phenylalanine (8.7%) [1] [7]. This composition underpins its strong interfacial hydrophobicity, with a grand average of hydropathicity (GRAVY) index of +1.38, indicating pronounced membrane affinity. The peptide has a molecular weight of 2,892 Da and an isoelectric point (pI) of 6.2, calculated from its ionizable residues (N-terminal amine, C-terminal carboxyl, and Arg539 side chain) [1]. Biochemically, it exhibits solubility limitations in aqueous buffers but dissolves readily in membrane-mimetic solvents like hexafluoroisopropanol (HFIP) or detergents such as sodium dodecyl sulfate (SDS) [7].

Table 1: Biochemical Properties of gp41 (519–541)

PropertyValue
Molecular FormulaC₁₄₈H₂₄₀N₄₂O₄₄S₁
Molecular Weight2,892 Da
Isoelectric Point (pI)6.2
Hydrophobicity Index (GRAVY)+1.38
Dominant ResiduesAla (17.4%), Gly (17.4%), Leu (13.0%)

Secondary and Tertiary Conformational Dynamics

Alpha-Helical Propensity in Membrane Environments

In membrane-mimicking environments, gp41 (519–541) adopts amphipathic α-helical conformations essential for fusogenicity. Fourier transform infrared (FTIR) spectroscopy in SDS micelles reveals α-helical folding between residues Gly-5 (524) and Gly-16 (535), while residues 1–4 (519–522) remain disordered [5] [8]. This helical core aligns perpendicular to the lipid-water interface, with hydrophobic residues (e.g., Phe-8, Phe-11, Leu-12) penetrating the acyl chain region. Molecular dynamics simulations in explicit SDS micelles indicate helix stabilization via van der Waals interactions between aliphatic chains and hydrophobic residues, though N-terminal fraying occurs due to micellar curvature constraints [5].

Compared to lipid bilayers, SDS micelles induce slightly reduced helicity (residues 5–16 vs. 1–16 in bilayers), highlighting environmental sensitivity. This helical conformation facilitates membrane insertion and curvature generation, as evidenced by ³¹P NMR studies showing gp41 (519–541) promotes fusion of dimyristoylphosphatidylcholine (DMPC) vesicles into multilamellar aggregates [2]. Mutagenesis studies confirm that helical disruption (e.g., V520E or L527R substitutions) abolishes fusogenic activity, underscoring the structural dependence of membrane fusion [7].

Table 2: Membrane-Dependent Conformational Changes of gp41 (519–541)

EnvironmentDominant StructureResidue-Specific FeaturesFunctional Consequence
SDS Micellesα-helix (70%)Helix: Gly524–Gly535; Disordered: 519–522Membrane insertion
Lipid Bilayersα-helix (85%)Continuous helix: Ala519–Ala535Vesicle fusion & curvature generation
DMPC VesiclesHelix/β-mixedFusogenic β-sheet upon aggregationMultilamellar vesicle formation

Beta-Sheet Configurations in Solvent-Dependent Studies

Solvent polarity dictates dramatic conformational shifts in gp41 (519–541). In aqueous buffers (pH 4.5), it forms antiparallel β-sheets stabilized by hydrogen bonding between Val-1 (519), Ser-2 (520), Thr-3 (521), and Gln-4 (522) [2] [9]. This configuration promotes fibrillogenesis, with electron microscopy revealing amyloid-like fibrils analogous to pathological aggregates in prion diseases [5].

In dimethyl sulfoxide (DMSO), the peptide transitions to a β-sheet spanning residues 519–530, which may facilitate membrane insertion via hydrophobic surface exposure [2]. Conversely, in hexafluoroacetone (HFA), a helix-promoting solvent, it adopts a hybrid structure: a helical segment (Ile-5 to Gln-12) followed by a random coil. This solvent-induced polymorphism suggests that the β-sheet/helix equilibrium is governed by environmental hydrophobicity, with β-turns (e.g., Val-9–Gln-12) potentially initiating helical folding [2].

Table 3: Solvent-Dependent Conformations of gp41 (519–541)

SolventSecondary StructureKey Residues InvolvedExperimental Method
Water (pH 4.5)Antiparallel β-sheetVal519–Gln522FTIR, Electron Microscopy
DMSOβ-sheetAla519–Ala530NMR, MD Simulations
HFAα-helix + random coilIle523–Gln531; C-terminal coilNMR

Comparative Structural Analysis with Full-Length gp41

The gp41 (519–541) fragment corresponds to two functional regions in full-length gp41: the fusion peptide proximal region (FPPR; residues 519–527) and the N-terminal helix of heptad repeat 1 (HR1; residues 528–541) [6] [9]. In the postfusion six-helical bundle, HR1 residues 528–541 form an inner trimeric coiled-coil stabilized by hydrophobic interactions (e.g., Ile-535, Val-538, and Leu-541) [6]. Crystal structures show that the FPPR (519–527) extends as a flexible helix positioning the fusion peptide (residues 512–518) outward for membrane engagement [9].

The MPER (membrane-proximal external region; residues 664–683) structurally links to this fragment via continuous helicity. Trp-678, Trp-680, and Tyr-681 in MPER adopt a 90° sideward bend relative to HR2, enabling hydrophobic insertion into the viral membrane [9] [10]. This topology is consistent with the single transmembrane domain model (residues 684–706), which anchors gp41’s C-terminum cytoplasmically [10]. Comparative thermostability analyses reveal that inclusion of FPPR/MPER increases the gp41 ectodomain’s melting temperature (Tm = 87.6°C) versus the core alone (Tm = 75.1°C), demonstrating their role in stabilizing the fusion-active conformation [9].

Table 4: Structural Equivalents of gp41 (519–541) in Full-Length gp41

gp41 (519–541) SubregionFull-Length gp41 DomainStructural RoleFunctional Impact
519–527 (FPPR)Fusion peptide linkerPositions fusion peptide externallyEnables target membrane insertion
528–541 (HR1)Inner coiled-coil trimerForms core six-helix bundleDrives membrane apposition
Hydrophobic residuesMPER (664–683)Membrane insertion via aromatic residuesGenerates viral membrane curvature

Compound Names Mentioned:

  • HIV Envelope protein gp41 (519-541)
  • gp41 fragment (519-541)
  • Fusion peptide proximal region (FPPR)
  • Heptad repeat 1 (HR1)
  • Membrane-proximal external region (MPER)

Properties

CAS Number

128631-86-7

Product Name

HIV Envelope protein gp41 (519-541)

IUPAC Name

(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanamide

Molecular Formula

C95H155N27O26S

Molecular Weight

2123.5 g/mol

InChI

InChI=1S/C95H155N27O26S/c1-18-51(10)76(120-74(131)44-105-92(146)75(50(8)9)121-79(133)52(11)96)93(147)106-41-71(128)109-56(15)83(137)115-64(36-49(6)7)88(142)118-66(38-59-28-23-20-24-29-59)90(144)117-63(35-48(4)5)86(140)104-43-72(129)111-65(37-58-26-21-19-22-27-58)89(143)116-62(34-47(2)3)85(139)103-40-70(127)107-54(13)81(135)110-53(12)80(134)101-42-73(130)112-68(46-124)91(145)122-77(57(16)125)94(148)114-61(31-33-149-17)84(138)102-39-69(126)108-55(14)82(136)113-60(30-25-32-100-95(98)99)87(141)119-67(45-123)78(97)132/h19-24,26-29,47-57,60-68,75-77,123-125H,18,25,30-46,96H2,1-17H3,(H2,97,132)(H,101,134)(H,102,138)(H,103,139)(H,104,140)(H,105,146)(H,106,147)(H,107,127)(H,108,126)(H,109,128)(H,110,135)(H,111,129)(H,112,130)(H,113,136)(H,114,148)(H,115,137)(H,116,143)(H,117,144)(H,118,142)(H,119,141)(H,120,131)(H,121,133)(H,122,145)(H4,98,99,100)/t51-,52-,53-,54-,55-,56-,57+,60-,61-,62-,63-,64-,65-,66-,67-,68-,75-,76-,77-/m0/s1

InChI Key

CMHRHJIOJAOWST-DMZNSEDPSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N

Synonyms

FP-1, HIV
HIV envelope protein gp41 (519-541)

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.